molecular formula C16H16N2OS B2520681 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone CAS No. 851863-54-2

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone

Cat. No. B2520681
CAS RN: 851863-54-2
M. Wt: 284.38
InChI Key: GDPOUYRQYHUWBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonated naphthalenic polyimides was described in one study, where the authors used 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA), 4,4′-diaminodiphenylether-2,2′-disulfonic acid (ODADS), and bis[4-(4-aminophenoxy)phenylhexafluoropropane] (BDAF) as starting materials. The copolymers were prepared by varying the molar ratio of ODADS to BDAF, and the structural characterization was performed using FT-IR and 1H NMR spectroscopy. The composition of the copolymers was calculated from the 1H NMR data .

Another study reported the synthesis of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde. The compound was characterized using IR, 1H, and 13C NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of the synthesized sulfonated polyimides was analyzed using FT-IR and 1H NMR, which provided insights into the copolymer composition and the degree of sulfonation . In the second study, the molecular structure of the synthesized compound was investigated using spectroscopic methods and computational analysis. Density Functional Theory (DFT) calculations were performed to study the thione-thiol tautomerism, and the NMR chemical shifts were calculated and compared with experimental data. The analyses included frontier molecular orbital (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, indicating that the thiol form of the molecule is more stable and possesses good NLO properties .

Chemical Reactions Analysis

The synthesis of the sulfonated polyimides involved a polycondensation reaction, where the degree of sulfonation played a significant role in determining the properties of the resulting polymers . The chemical reaction leading to the formation of the benzimidazole derivative involved the interaction between an amino group and a sulfonyloxy group, resulting in a compound with potential non-linear optical properties .

Physical and Chemical Properties Analysis

The sulfonated polyimides exhibited a range of proton conductivities and were found to have properties comparable to Nafion, a benchmark material for fuel cell applications. The degree of sulfonation affected the thermal stability, water uptake, ion-exchange capacity, and proton conductivity of the polymers . The benzimidazole derivative's physical and chemical properties, such as NLO behavior, were predicted through computational studies, suggesting its potential application in optical devices .

Cytotoxicity and Pharmacokinetic Properties

A related study synthesized a series of 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The compounds showed promising results, with several derivatives exhibiting potent activity. The pharmacokinetic properties were assessed using FAF-Drugs, and molecular docking studies were conducted to explore the potential of these compounds as inhibitors for the EGFR protein structure .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing complex derivatives of naphthalene and imidazol, demonstrating their utility in creating compounds with potential biological activities. For example, Gouhar and Raafat (2015) synthesized a range of compounds for anticancer evaluation, highlighting the versatility of naphthalene derivatives in drug development (Gouhar & Raafat, 2015). Similarly, Baker et al. (2012) focused on the synthesis of axially chiral naphthalene derivatives, showcasing their potential in creating structurally complex and biologically active molecules (Baker et al., 2012).

Biological Activity and Applications

Several studies have investigated the biological activities of naphthalene and imidazole derivatives. Salahuddin et al. (2014) conducted anticancer evaluations of benzimidazole derivatives, indicating the potential therapeutic applications of these compounds (Salahuddin et al., 2014). Additionally, the work by Choodamani et al. (2021) on imidazo[2,1-b][1,3,4]thiadiazoles further supports the idea that structurally related compounds could serve as potent bioactive agents, with potential implications in cancer therapy (Choodamani et al., 2021).

properties

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-20-16-17-9-10-18(16)15(19)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPOUYRQYHUWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326470
Record name 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone

CAS RN

851863-54-2
Record name 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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